An In-depth Technical Guide to the Fundamental Properties of Cerium Molybdenum Hydrate
An In-depth Technical Guide to the Fundamental Properties of Cerium Molybdenum Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core fundamental properties of cerium molybdenum hydrate, with a particular focus on its synthesis, structure, and physicochemical characteristics. This document is intended to serve as a valuable resource for researchers and professionals involved in materials science and drug development, offering detailed experimental protocols, quantitative data, and visualizations to facilitate a deeper understanding of this compound.
Chemical and Physical Properties
Cerium molybdenum hydrate is an inorganic compound whose properties are intrinsically linked to its synthesis method and degree of hydration. The most commonly cited hydrated form is Ce₂(MoO₄)₃·4.5H₂O.[1] While extensive data exists for anhydrous cerium molybdates, specific quantitative data for the hydrated form is less common in the literature. This guide compiles the available information for both hydrated and anhydrous forms to provide a comprehensive picture.
Chemical Formula and Nomenclature
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Chemical Name: Cerium (III) Molybdate Hydrate
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Molecular Formula: Ce₂(MoO₄)₃·nH₂O (commonly n = 4.5)[1]
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Synonyms: Cerous Molybdate Hydrate
Structural and Crystallographic Data
Anhydrous cerium molybdate (Ce₂(MoO₄)₃) can exist in both tetragonal and monoclinic crystal structures, with the monoclinic phase being a common outcome of synthesis methods like EDTA-citrate complexation followed by calcination at temperatures around 600 °C.[2] The transition between phases is dependent on the calcination temperature.[2]
Table 1: Crystallographic Data for Cerium Molybdate Compounds
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
| Ce₂(MoO₄)₃ (monoclinic) | Monoclinic | C2/c | a = 16.8762 Å, b = 11.8402 Å, c = 15.9742 Å, β = 108.679° | [2] |
| Ce₂(MoO₄)₃ (tetragonal) | Tetragonal | I4₁/a | a = 5.29 Å, c = 11.66 Å | [2] |
| Ce₂(MoO₄)₂(Mo₂O₇) | Triclinic | P1 | a = 11.903 Å, b = 7.509 Å, c = 7.385 Å, α = 94.33°, β = 97.41°, γ = 88.56° | [2] |
Physicochemical Properties
The physicochemical properties of cerium molybdate are influenced by its morphology, which can be controlled by the synthesis method. Various morphologies such as flower-like, microspheric, and bundle-like structures have been reported.[3]
Table 2: Physicochemical Properties of Cerium Molybdate
| Property | Value | Conditions/Notes | Reference |
| Appearance | Yellow inorganic material | [2] | |
| Optical Band Gap (Egap) | 2.26 - 2.43 eV | For anhydrous Ce₂(MoO₄)₃ calcined at 500-600 °C. The band gap varies with the crystal phase and particle size. | [2] |
| Thermal Stability | Decomposes upon heating | The hydrated form, Ce₂(MoO₄)₃·4.5H₂O, loses water and undergoes phase transitions upon heating in different atmospheres. In an inert atmosphere, it forms anhydrous Ce₂(MoO₄)₃. In the presence of oxygen, it can form various ceric molybdates. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of cerium molybdenum hydrate. The following sections provide protocols for common synthesis routes and analytical techniques.
Synthesis of Cerium Molybdenum Hydrate
This method is reported to yield the hydrated form of cerium molybdate.[2]
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Precursors: Cerium nitrate hexahydrate (Ce(NO₃)₃·6H₂O) and ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O).
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Procedure: a. Prepare aqueous solutions of the cerium and molybdate precursors. b. Mix the solutions in a stoichiometric ratio. c. Transfer the resulting solution to a Teflon-lined stainless-steel autoclave. d. Heat the autoclave at a specific temperature (e.g., 180 °C) for a defined period (e.g., 6-48 hours). e. Allow the autoclave to cool to room temperature naturally. f. Collect the precipitate by filtration, wash with deionized water and ethanol. g. Dry the product in an oven at a low temperature (e.g., 60-80 °C).
This method typically yields an amorphous precursor that can be calcined to obtain crystalline anhydrous cerium molybdate.
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Precursors: Cerium nitrate hexahydrate (0.2 M) and sodium molybdate dihydrate (0.3 M).
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Procedure: a. Mix the precursor solutions and stir for 45 minutes. b. Adjust the pH to 9 by dropwise addition of sodium hydroxide (4 M) to form a yellow precipitate. c. Filter, wash, and dry the precipitate at 98 °C for 4 hours. d. Calcine the dried powder at a desired temperature (e.g., 650 °C) for 4-5 hours to obtain the crystalline phase.
Characterization Techniques
XRD is used to determine the crystal structure and phase purity of the synthesized material.
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Instrument: Powder X-ray diffractometer.
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Radiation: Cu Kα (λ = 1.5406 Å).
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Scan Range: 2θ = 10-80°.
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Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases. Rietveld refinement can be used to determine lattice parameters.
TGA/DSC is employed to study the thermal stability and decomposition behavior, particularly the dehydration process of the hydrated form.
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Instrument: TGA/DSC analyzer.
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Atmosphere: Nitrogen or air.
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Heating Rate: Typically 10 °C/min.
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Analysis: TGA measures the weight loss as a function of temperature, indicating the loss of water molecules and subsequent decomposition. DSC measures the heat flow, revealing endothermic and exothermic transitions such as dehydration and crystallization. The thermal degradation of Ce₂(MoO₄)₃·4.5H₂O in an inert atmosphere leads to the formation of anhydrous Ce₂(MoO₄)₃.[4]
These techniques are used to identify the functional groups present in the compound.
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FTIR Analysis: The presence of water molecules in the hydrate is confirmed by characteristic O-H stretching and bending vibrations. The molybdate group (MoO₄²⁻) exhibits characteristic stretching and bending modes in the fingerprint region.
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Raman Spectroscopy: Complements FTIR in identifying the vibrational modes of the molybdate and cerium-oxygen bonds.
Relevance to Drug Development
While direct applications of cerium molybdenum hydrate in drug development are not well-documented, the individual components and related cerium compounds, particularly cerium oxide nanoparticles (nanoceria), have garnered significant interest in the biomedical field. This section explores potential areas of relevance and the underlying mechanisms.
Biocompatibility
The biocompatibility of cerium molybdenum hydrate has not been extensively studied. However, studies on elemental molybdenum and cerium-containing biomaterials provide some insights. Molybdenum is an essential trace element and has shown good biocompatibility in in-vivo studies.[5][6] Cerium oxide nanoparticles have also been reported to have low systemic toxicity and genotoxicity in implantation studies.[7] Further research is required to specifically assess the biocompatibility of cerium molybdenum hydrate.
Potential as a Nanocarrier in Drug Delivery
Cerium oxide nanoparticles are being explored as nanocarriers for anticancer drugs due to their unique redox properties.[8] The high surface area-to-volume ratio of nanostructured cerium molybdate could potentially be functionalized for targeted drug delivery. The release of therapeutic agents could be triggered by changes in the local microenvironment, such as pH.
Interaction with Cellular Signaling Pathways
The primary mechanism by which cerium-containing nanoparticles are thought to interact with cellular signaling is through their ability to scavenge reactive oxygen species (ROS).[9] ROS, such as hydrogen peroxide and superoxide anions, are key signaling molecules in various cellular processes, and their overproduction can lead to oxidative stress and cellular damage, which is implicated in numerous diseases.
Cerium's ability to cycle between Ce³⁺ and Ce⁴⁺ oxidation states allows it to act as a regenerative antioxidant.[10] This property could be harnessed to modulate signaling pathways that are sensitive to the cellular redox state.
It is important to note that the direct impact of cerium molybdenum hydrate on these pathways has not been demonstrated. However, the known bioactivity of cerium-containing nanoparticles suggests a plausible avenue for future research into the biomedical applications of cerium molybdenum hydrate.
Conclusion
Cerium molybdenum hydrate, particularly Ce₂(MoO₄)₃·4.5H₂O, is a material with interesting structural and physicochemical properties that can be tailored through various synthesis methods. While its primary applications have been in materials science, the known biocompatibility and redox activity of its constituent elements suggest potential for exploration in the biomedical field, especially in drug delivery and the modulation of oxidative stress-related signaling pathways. This guide provides a foundational understanding of the compound's properties and the experimental protocols required for its study, aiming to facilitate further research and development in this promising area.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Insights into the biocompatibility of biodegradable metallic molybdenum for cardiovascular applications-a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biocompatibility studies on cerium oxide nanoparticles – combined study for local effects, systemic toxicity and genotoxicity via implantation route - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface-Coated Cerium Nanoparticles to Improve Chemotherapeutic Delivery to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
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